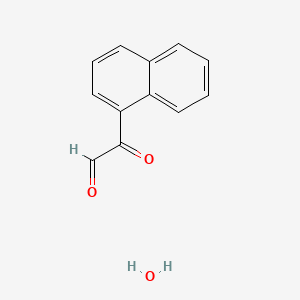

![molecular formula C21H25ClO6 B579993 (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol CAS No. 1469910-83-5](/img/no-structure.png)

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

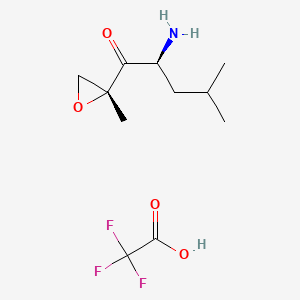

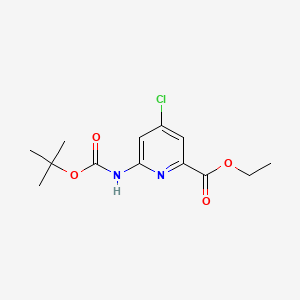

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, otherwise known as 1R-ACPC-D-Glucitol, is a novel compound that has recently been gaining attention for its potential applications in the scientific research field. It is a cyclic monosaccharide that has a unique structure, with a chlorine atom at the fourth position of the glucose ring. This compound has been found to have a number of interesting properties that make it a suitable candidate for a variety of applications, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Antidiabetic Agent

This compound is an intermediate in the synthesis of Ertugliflozin , a drug used to treat type 2 diabetes. Ertugliflozin works by inhibiting the sodium-glucose transport proteins which help reabsorb glucose into the bloodstream. By inhibiting these proteins, Ertugliflozin helps reduce the overall blood glucose level .

Pharmaceutical Research

The compound is used in pharmaceutical research, particularly in the development and testing of new drugs. Its unique structure and properties make it a valuable tool in the study of chemical reactions and interactions .

Chemical Synthesis

This compound can be used in the synthesis of other complex molecules. Its structure can act as a ‘building block’ in the creation of other compounds, making it a valuable resource in chemical synthesis .

Dapagliflozin Preparation

The compound can be used in the preparation of Dapagliflozin , another antidiabetic medication. Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor, similar to Ertugliflozin .

Industrial Applications

In the industrial sector, this compound could potentially be used in the manufacture of various products due to its unique chemical properties. However, more research is needed to explore these possibilities .

Educational Purposes

In educational settings, this compound can be used to demonstrate various chemical reactions and processes. It can be a valuable tool in teaching students about organic chemistry and pharmacology .

Mechanism of Action

Target of Action

It is known that many compounds with similar structures have a broad spectrum of biological activities, interacting with multiple receptors .

Mode of Action

It is known that many similar compounds bind with high affinity to their targets, resulting in various biological effects .

Biochemical Pathways

Compounds with similar structures are known to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The predicted boiling point is 6333±550 °C and the predicted density is 135±01 g/cm3 , which may impact its bioavailability.

Result of Action

It is known that many similar compounds have diverse biological activities .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves the protection and manipulation of various functional groups on starting materials to achieve the desired product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "4-chlorobenzaldehyde", "D-glucose", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Toluene", "Diethyl ether", "Acetone", "Hydrogen gas" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on D-glucose with acetic anhydride and pyridine to form acetylated glucose", "Step 2: Reduction of the aldehydes on 4-ethoxybenzaldehyde and 4-chlorobenzaldehyde to form the corresponding alcohols using sodium borohydride in methanol", "Step 3: Protection of the alcohols on 4-ethoxybenzaldehyde and 4-chlorobenzaldehyde with acetic anhydride and pyridine to form acetylated alcohols", "Step 4: Condensation of the protected 4-ethoxybenzaldehyde and 4-chlorobenzaldehyde with the acetylated glucose in the presence of hydrochloric acid to form the protected intermediate", "Step 5: Removal of the acetyl groups on the protected intermediate with sodium hydroxide in methanol to form the deprotected intermediate", "Step 6: Reduction of the ketone on the deprotected intermediate with hydrogen gas in the presence of palladium on carbon to form the final product, (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol", "Step 7: Purification of the final product using toluene and diethyl ether to obtain the desired compound" ] } | |

CAS RN |

1469910-83-5 |

Product Name |

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol |

Molecular Formula |

C21H25ClO6 |

Molecular Weight |

408.875 |

IUPAC Name |

(2R,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20-,21-/m1/s1 |

InChI Key |

RRYZEJFQBYDTNH-PFAUGDHASA-N |

SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |

synonyms |

Dapagliflozin Impuirty; 1R-Dapagliflozin 1,4-Ahydro Form; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

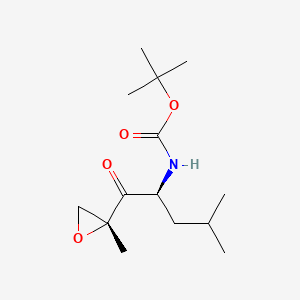

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)